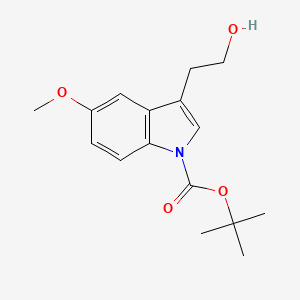

N-Boc-5-methoxytryptophol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Boc-5-methoxytryptophol is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Applications

-

Neuroprotective Properties

- N-Boc-5-methoxytryptophol has been studied for its neuroprotective effects. Research indicates that tryptophol derivatives can modulate neurotransmitter activity, potentially offering therapeutic benefits in neurodegenerative diseases. For instance, studies have shown that compounds like 5-methoxytryptophol exhibit protective effects against oxidative stress in neuronal cells, which is crucial for conditions such as Alzheimer's disease .

-

Anti-Inflammatory Effects

- The compound has demonstrated anti-inflammatory properties in various experimental models. A study highlighted the efficacy of 5-methoxytryptophol in reducing inflammation markers in a rat model of acute pulpitis, suggesting its potential as an anti-inflammatory agent in dental medicine . This aligns with findings that compounds derived from tryptophan can influence inflammatory pathways, making them candidates for treating inflammatory diseases.

-

Role in Tryptophan Metabolism

- This compound is involved in the metabolic pathways of tryptophan, which is essential for synthesizing serotonin and melatonin. These metabolites play critical roles in mood regulation and circadian rhythms. Understanding how this compound influences these pathways could lead to novel treatments for mood disorders and sleep-related issues .

Biochemical Research Applications

-

Metabolomics Studies

- The compound serves as a significant biomarker in metabolomics research, particularly concerning tryptophan metabolism. It has been utilized to study the metabolic profiles of various conditions, including tuberculosis meningitis (TBM). Elevated levels of tryptophan metabolites, including those derived from this compound, have been correlated with patient outcomes in TBM, indicating its relevance in clinical diagnostics .

-

Drug Development

- The synthesis of this compound is crucial for developing new pharmacological agents. Its structural characteristics make it a versatile scaffold for creating derivatives with enhanced biological activities. Researchers are exploring its potential as a lead compound for developing drugs targeting neurological disorders and inflammatory conditions .

Case Studies and Research Findings

化学反応の分析

Cyclization Reactions

N-Boc-5-methoxytryptophol participates in vinylogous Pictet-Spengler cyclization , forming tetrahydro-azocinoindoles with a fully substituted carbon center .

-

Mechanism : Lewis acids (e.g., BF₃·OEt₂) activate γ-hydroxylactam intermediates to generate N-acyliminium ions. Nucleophilic attack by the indole’s vinyl group leads to cyclization (Path a) or spirocyclic intermediates (Path b) .

-

Key Conditions :

Table 2: Cyclization Efficiency with Lewis Acids

| Lewis Acid | Yield (%) |

|---|---|

| BF₃·OEt₂ | 85 |

| TMSOTf | 78 |

| TiCl₄ | 65 |

Deprotection and Functionalization

The Boc group is cleaved under acidic conditions to regenerate the free amine:

-

Deprotection Reagents : TMSCl in MeOH (5.0 equiv) at 0°C, warming to 23°C over 12 hours .

-

Alternative Methods : Trifluoroacetic acid (TFA) in dichloromethane or HCl/MeOH mixtures are also effective .

Post-deprotection, the compound undergoes:

-

Reductive Amination : NaBH₃CN in MeOH/HCl at –40°C → 23°C to form secondary amines .

-

Oxidation : IBX in MeCN at 80°C converts alcohols to aldehydes for further functionalization .

Stability and Reactivity

特性

分子式 |

C16H21NO4 |

|---|---|

分子量 |

291.34 g/mol |

IUPAC名 |

tert-butyl 3-(2-hydroxyethyl)-5-methoxyindole-1-carboxylate |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-10-11(7-8-18)13-9-12(20-4)5-6-14(13)17/h5-6,9-10,18H,7-8H2,1-4H3 |

InChIキー |

LOYCSWSQMLVADI-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)CCO |

正規SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)CCO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。